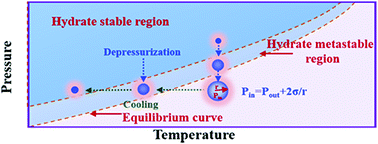Effects of micro-bubbles on the nucleation and morphology of gas hydrate crystals
Physical Chemistry Chemical Physics Pub Date: 2019-10-03 DOI: 10.1039/C9CP04293H
Abstract
Gas hydrate is usually regarded as a huge potential energy resource that has promising industrial applications in gas separation, storage, and transportation. Previous research studies have shown that a gas hydrate phase transition is mainly controlled by heat and mass transfer, while there are limited works on the mass transfer effects of gas micro-bubbles on hydrate crystallization. In this study, variations in the microscopic morphology of the hydrate crystal growth in a liquid–gas interface were observed using a microscope imaging system. The results indicated that the nucleation of the hydrate first tends to occur at the bubble surface. The cooling rates increased exponentially with the crystal growth rates and played an important role in the morphology of the hydrate crystal growth. In addition, the hydrate crystals tended to grow in the direction of the bubbles affected by the Ostwald ripening effects, which suggested that bubbling was an efficient measure to promote the application of hydrate-based technologies. In turn, reducing the concentration of the bubbles on the surface of the hydrate, inhibiting their generation, and enhancing the process of gas mass transfer in water around the hydrate surface were also conducive to further accelerate the decomposition of the hydrate, which may provide some guidance for the resource exploitation of gas hydrate.


Recommended Literature
- [1] Gas-chromatographic study of methylstyrenes in the light-oil fraction of coal distillate using selective hydrogenation
- [2] Pan-transcriptomic analysis identified common differentially expressed genes of Acinetobacter baumannii in response to polymyxin treatments†
- [3] Nanocatalysts for hydrogen production from borohydride hydrolysis: graphene-derived thin films with Ag- and Ni-based nanoparticles†
- [4] Back cover
- [5] Improvement of electric field-induced strain and energy storage density properties in lead-free BNKT-based ceramics modified by BFT doping
- [6] Density functional theory and an experimentally-designed energy functional of electron density
- [7] Preparation of P(AM-co-MA) composite hydrogels by frontal polymerization and its performance study
- [8] Palladium immobilized on functionalized hypercrosslinked polymers: a highly active and recyclable catalyst for Suzuki–Miyaura coupling reactions in water†
- [9] N-doped carbon dots as robust fluorescent probes for the rapid detection of hypochlorite†
- [10] Contents list

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 121786-31-0
-
CAS no.: 165253-31-6









